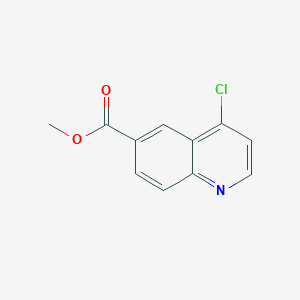

Methyl 4-chloroquinoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAFXSKTJPIZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729266 | |

| Record name | Methyl 4-chloroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648449-01-8 | |

| Record name | Methyl 4-chloroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-chloroquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-chloroquinoline-6-carboxylate CAS number and properties

An In-depth Technical Guide to Methyl 4-chloroquinoline-6-carboxylate for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and applications, supported by field-proven insights and detailed protocols.

Core Compound Overview

This compound (CAS Number: 648449-01-8 ) is a substituted quinoline derivative that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, most notably antimalarial drugs like chloroquine and quinine.[2][3] The specific functionalization of this compound—a reactive chlorine atom at the 4-position and a methyl ester at the 6-position—offers synthetic handles for extensive molecular elaboration, making it highly valuable for creating compound libraries for screening and development.[4] Its applications are primarily centered on the development of novel antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[1]

Key Physicochemical and Structural Data

A summary of the essential properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 648449-01-8 | [1][5][6][7] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1][5] |

| Molecular Weight | 221.64 g/mol | [1][5] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5][6] |

| InChI Key | LGAFXSKTJPIZMQ-UHFFFAOYSA-N | [1][5][6] |

| Storage Conditions | Store at 2-8°C, sealed and dry | [1][5] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the construction of the quinoline ring system followed by functional group manipulation. Classical methods for forming the quinoline core include the Gould-Jacobs and Friedländer reactions.[1][8] However, a more direct and common laboratory-scale approach involves the chlorination of the corresponding 4-hydroxy or 4-oxoquinoline precursor. This transformation is a cornerstone of quinoline chemistry, as the 4-oxo tautomer is often more readily accessible.

The conversion of a 4-oxoquinoline to a 4-chloroquinoline is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[9] The mechanism involves the activation of the keto group by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Below is a representative workflow for this synthetic transformation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the chlorination of Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate. Causality: The choice of phosphorus oxychloride (POCl₃) is based on its high efficacy in converting hindered keto groups to chlorides. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reagent and product.

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If the starting material has low solubility, a co-solvent like toluene can be used.[9]

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

-

Neutralization: Basify the acidic aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate solution or dilute sodium hydroxide. This step precipitates the product.

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).[9]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in drug development stems from the reactivity of the chlorine atom at the C4 position. The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 position highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).[10] This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.

The general mechanism for the SNAr reaction is a two-step addition-elimination process.

Caption: The addition-elimination mechanism of S(N)Ar reactions.

This reactivity is the foundation for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. For instance, reacting the title compound with various anilines or alkylamines is a common strategy to develop kinase inhibitors or antimalarial agents.[10][11]

Applications in Research and Drug Discovery

This compound is not an end-product but a critical starting material. Its derivatives have shown significant promise in several therapeutic areas.

-

Antimalarial Agents: The 4-aminoquinoline core is famous for its antimalarial properties. This compound is an ideal precursor for synthesizing analogs of chloroquine and amodiaquine, aiming to overcome drug resistance in Plasmodium falciparum.[1][4]

-

Anticancer Therapeutics: Many kinase inhibitors used in oncology, such as bosutinib and cabozantinib, feature a functionalized quinoline core. The title compound provides a scaffold to synthesize novel compounds that can be screened for activity against various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation.[1]

-

Antimicrobial and Anti-inflammatory Research: The broad biological activity of quinolines extends to antibacterial and anti-inflammatory effects.[1][2] Researchers use this intermediate to create new chemical entities for screening in these domains.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for reproducible downstream synthesis and biological testing. A combination of chromatographic and spectroscopic techniques is employed for robust quality control.[12][13]

Recommended Analytical Workflow

Caption: A standard workflow for the quality control analysis of the title compound.

Detailed Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for determining the purity of this compound. Causality: A C18 column is chosen for its versatility in reversed-phase chromatography of moderately polar aromatic compounds. Acetonitrile and water with a formic acid modifier are used to ensure good peak shape and ionization for potential mass spectrometry coupling.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.[13]

-

Injection Volume: 5-10 µL.[13]

-

Detection Wavelength: 225 nm (or a wavelength determined by UV-Vis scan).[13]

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS07 | H302 | Harmful if swallowed | [6][14] |

| GHS07 | H315 | Causes skin irritation | [5][14] |

| GHS07 | H319 | Causes serious eye irritation | [5][14] |

| GHS07 | H332 | Harmful if inhaled | [6] |

| GHS07 | H335 | May cause respiratory irritation | [5][14] |

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[1][5]

-

The recommended storage temperature is between 2-8°C to ensure long-term stability.[1][5]

Conclusion

This compound is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined reactivity, particularly at the C4 position, provides a reliable platform for generating diverse molecular structures. A thorough understanding of its synthesis, handling, and analytical characterization is fundamental for any research program leveraging this important chemical intermediate. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to unlock its full potential in developing the next generation of therapeutics.

References

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]

-

Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 - PubChem. PubChem. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

-

Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]

-

What are the applications and preparation methods of 4-CHLOROQUINOLINE? - FAQ. qinabio.com. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

Sources

- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]

- 2. ijfmr.com [ijfmr.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 648449-01-8 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 648449-01-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 4-chloroquinoline-6-carboxylate

An In-depth Technical Guide to Methyl 4-chloroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated quinoline derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural features, particularly the reactive chlorine at the 4-position and the ester functionality at the 6-position, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It further delves into its synthesis, reactivity, and significant applications in drug discovery, with a focus on the development of antimalarial and anticancer agents. Detailed experimental protocols and safety information are also provided to equip researchers with the necessary knowledge for its effective and safe utilization in a laboratory setting.

Chemical Identity and Structure

This compound is a solid organic compound featuring a quinoline core. The quinoline ring is substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position.[1]

-

IUPAC Name: this compound

-

Synonym(s): methyl 4-chloro-6-quinolinecarboxylate[2]

-

CAS Number: 648449-01-8[1]

-

Molecular Formula: C₁₁H₈ClNO₂[1]

-

InChI Key: LGAFXSKTJPIZMQ-UHFFFAOYSA-N[2]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key is presented in the table below.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Molecular Weight | 221.64 g/mol | [1][2] |

| Purity | 97% | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1][2] |

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Key spectral features are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons on the quinoline ring and the methyl protons of the ester group.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.[3]

-

IR (Infrared Spectroscopy): The IR spectrum is useful for identifying functional groups. Key absorptions would be expected for the C=O stretch of the ester, C-Cl stretch, and various aromatic C-H and C=C/C=N stretches.[3]

-

MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the chloro-substituted quinoline ring.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic attack.[4][5][6] This is a key reaction for introducing a wide variety of functional groups at this position, making it a valuable synthetic intermediate.[1] The reaction can be catalyzed by acids or bases.[4] For example, it can be substituted by nucleophiles like amines or thiols.[1]

-

Coupling Reactions: This compound can act as a coupling partner in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[1]

-

Ester Group Modifications: The methyl ester at the 6-position can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.[1]

Caption: Key reaction pathways for this compound.

Synthesis

The synthesis of this compound typically involves the chlorination of a precursor molecule, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. A general synthetic protocol is outlined below.

Experimental Protocol: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

This protocol describes a common method for the synthesis of a related compound, which can be adapted for the target molecule.

Materials:

-

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate[7]

-

Thionyl chloride (SOCl₂) or Trichlorophosphate (POCl₃)[7]

-

N,N-dimethylformamide (DMF) (catalytic amount)[7]

-

Toluene[7]

-

Dichloromethane (DCM)[7]

-

Anhydrous sodium sulfate[7]

-

Ice water[7]

-

Ethyl acetate[7]

Procedure:

-

To a reaction vessel, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and thionyl chloride (or trichlorophosphate in toluene).[7]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.[7]

-

Heat the reaction mixture under a nitrogen atmosphere. The reaction is typically refluxed for a specified period (e.g., 1 hour).[7]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

-

Upon completion, the reaction mixture is worked up. This may involve concentrating the mixture to dryness.[7]

-

The residue is then carefully added to ice water.[7]

-

The aqueous phase is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.[7]

-

The combined organic phases are washed, dried over an anhydrous drying agent like sodium sulfate, and then concentrated under reduced pressure to yield the crude product.[7]

-

The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the pure Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

Note: This is a generalized procedure and may require optimization for specific scales and desired purity. Always consult original literature for detailed experimental conditions.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry due to the broad biological activities exhibited by quinoline derivatives.[1]

-

Antimalarial Agents: Quinoline-based compounds have a long history as antimalarial drugs. The 4-chloroquinoline scaffold is a key component of chloroquine and related analogs. This intermediate allows for the synthesis of novel quinoline derivatives with potential activity against malaria parasites, including resistant strains.[1][8]

-

Anticancer Agents: The quinoline core is present in numerous anticancer agents.[1][8] Derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[1] The ability to easily modify the 4-position allows for the exploration of structure-activity relationships to develop more potent and selective anticancer compounds.

-

Antimicrobial and Anti-inflammatory Agents: Quinoline derivatives have also shown promise as antibacterial, antifungal, and anti-inflammatory agents.[1] This compound serves as a starting point for the synthesis of libraries of compounds to be screened for these activities.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.[1][2]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important tool for researchers and scientists. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe use in the development of novel therapeutic agents and other advanced materials.

References

- Benchchem. (n.d.). This compound | 648449-01-8.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer.

- Sigma-Aldrich. (n.d.). This compound | 648449-01-8.

- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- ChemicalBook. (n.d.). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis.

- Frontiers Media. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

- PubChem. (n.d.). Methyl 4-chloroquinoline-7-carboxylate.

- PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

Sources

- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]

- 2. This compound | 648449-01-8 [sigmaaldrich.com]

- 3. This compound(648449-01-8) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 4-chloroquinoline-6-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

Methyl 4-chloroquinoline-6-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1] Its quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and reactivity. We will delve into the mechanistic basis for its utility as a building block and present field-proven protocols for its synthesis and derivatization, underscoring its significance for researchers and professionals in drug discovery and development.

The Quinoline Scaffold: A Foundation of Pharmacological Activity

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone of medicinal chemistry. This scaffold is present in a wide array of natural alkaloids and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological profiles. This compound is an exemplary synthetic intermediate, featuring two distinct and orthogonally reactive sites: a chlorine atom at the C4 position activated for nucleophilic substitution and a methyl ester at the C6 position amenable to various transformations. This dual functionality is a key reason for its value in constructing libraries of potential drug candidates.

Physicochemical & Structural Properties

The identity and purity of a synthetic building block are paramount for reproducible downstream applications. The key properties of this compound are summarized below.

Molecular Structure

The compound consists of a quinoline nucleus with a chlorine substituent at position 4 and a methyl carboxylate group at position 6.[1] The electron-withdrawing nature of the ring nitrogen and the C4-chloro group significantly influences the molecule's reactivity.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table consolidates the essential physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 648449-01-8 | [1][2] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1][3] |

| Molecular Weight | 221.64 g/mol | [1][3] |

| Physical Form | Solid | |

| InChI Key | LGAFXSKTJPIZMQ-UHFFFAOYSA-N | [1] |

| Storage Conditions | 2–8°C, sealed in a dry environment | [1] |

Synthesis and Mechanistic Considerations

The most common and industrially scalable synthesis of 4-chloroquinolines proceeds from their corresponding 4-hydroxy (or 4-oxo) precursors. This transformation relies on a robust chlorination reaction, where the hydroxyl group is converted into an excellent leaving group and subsequently displaced by a chloride ion.

Synthetic Workflow Diagram

The diagram below illustrates a typical synthetic pathway. The choice of chlorinating agent is critical; while phosphoryl chloride (POCl₃) is common, thionyl chloride (SOCl₂) can also be effective, often with a catalytic amount of a high-boiling tertiary amine or N,N-dimethylformamide (DMF).[4]

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Chlorination of Methyl 4-hydroxyquinoline-6-carboxylate

This protocol is a representative procedure adapted from established methods for similar quinoline systems.[4] It is designed to be self-validating through in-process monitoring.

Materials:

-

Methyl 4-hydroxyquinoline-6-carboxylate (1.0 eq)

-

Thionyl chloride (SOCl₂) (10 vol)

-

N,N-dimethylformamide (DMF) (catalytic, ~0.1 eq)

-

Toluene (optional, as solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-hydroxyquinoline-6-carboxylate.

-

Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride followed by a catalytic amount of DMF. Causality Insight: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Trustworthiness: This step ensures the reaction is complete, preventing carryover of the precursor into the final product.

-

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess thionyl chloride. Caution: This is an exothermic reaction that releases HCl and SO₂ gas; perform in a well-ventilated fume hood.

-

Extraction: Extract the aqueous phase multiple times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or column chromatography to afford pure this compound.

Reactivity and Derivatization Potential

The primary utility of this compound lies in the high reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SₙAr). This reaction allows for the introduction of a wide variety of functional groups, making it a versatile scaffold for building compound libraries.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is the cornerstone of this compound's application. The ring nitrogen atom acts as an electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride ion. This allows for efficient reactions with a broad range of nucleophiles.

Caption: SₙAr derivatization pathways from the title compound.

Applications in Drug Discovery

This intermediate is instrumental in the synthesis of compounds targeting significant diseases.[1]

-

Anticancer Agents: Many kinase inhibitors feature a 4-aminoquinoline core. The reaction of this compound with various anilines is a key step in synthesizing analogs of drugs like bosutinib or lapatinib, which target specific cell signaling pathways in tumors.

-

Antimalarial Drugs: The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine. This intermediate allows for the creation of novel analogs to combat drug-resistant strains of Plasmodium falciparum.[1]

-

Antimicrobial and Anti-inflammatory Research: The versatility of the quinoline core allows it to be adapted for research into new antibacterial and anti-inflammatory agents.[1]

Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized material.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides a detailed map of the proton and carbon environments, confirming the successful chlorination and the integrity of the quinoline ring and ester group. Reference spectra are available for comparison.[5]

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula C₁₁H₈ClNO₂.[1]

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for the C=O stretch of the ester, C-Cl bond, and aromatic C=C and C=N bonds.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[6]

-

Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for medicinal chemists. Its well-defined structure, predictable reactivity at two distinct sites, and role as a precursor to pharmacologically relevant scaffolds make it an invaluable asset in the quest for novel therapeutics. This guide has outlined its core properties and provided the practical, mechanistically-grounded knowledge required for its effective synthesis and application in a research and development setting.

References

-

PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). methyl 4-chloroquinazoline-6-carboxylate, min 97%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloroquinoline-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

Sources

- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]

- 2. This compound | 648449-01-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(648449-01-8) 1H NMR spectrum [chemicalbook.com]

- 6. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Isomers of C11H8ClNO2: Nomenclature, Characterization, and Synthesis

An in-depth technical guide on the core topic of the IUPAC name for C11H8ClNO2, designed for researchers, scientists, and drug development professionals.

Introduction

The molecular formula C11H8ClNO2 represents not a single chemical entity, but a landscape of structural isomers, each with a unique three-dimensional arrangement of atoms and, consequently, distinct chemical and physical properties. For professionals in research and drug development, the ability to precisely identify and name a specific isomer is of paramount importance. A seemingly minor change in structure can drastically alter a compound's pharmacological activity, toxicity, and metabolic profile.

This guide provides a comprehensive exploration of the isomers of C11H8ClNO2. Moving beyond a simple recitation of names, this document delves into the principles of IUPAC nomenclature that govern their naming, presents a comparative analysis of several known isomers, and offers insights into their synthesis and characterization. The objective is to equip researchers with the foundational knowledge and practical understanding necessary to navigate the complexities of chemical structures represented by a common molecular formula.

Pillar 1: The Imperative of Unambiguous Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming chemical compounds.[1] This system ensures that every distinct compound has a unique and unambiguous name from which its structural formula can be derived.[2][3] For a molecular formula like C11H8ClNO2, which can represent numerous isomers, adherence to IUPAC nomenclature is the only way to ensure clear and precise communication within the scientific community. The naming conventions are based on identifying the principal functional group, the parent hydrocarbon chain or ring system, and the nature and position of all substituents.[2]

Pillar 2: A Survey of C11H8ClNO2 Isomers

The structural diversity of C11H8ClNO2 is significant. Isomers can differ in their carbon skeleton, the functional groups they contain, and the positions of the chlorine atom and the nitro or other nitrogen- and oxygen-containing groups. Below is a comparative analysis of several identified isomers, highlighting their unique IUPAC names and structural identifiers.

| IUPAC Name | CAS Number | Compound Class | PubChem CID |

| 7-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | 118672-71-2 | Quinoline Derivative | 14146168 |

| quinolin-8-yl 2-chloroacetate | 5568-49-0 | Quinoline Ester | 345627 |

| 8-chloro-2-methylquinoline-4-carboxylic acid | Not Available | Quinoline Carboxylic Acid | 4687097 |

| 7-chloro-2-methylquinoline-3-carboxylic acid | 171270-39-6 | Quinoline Carboxylic Acid | 3670790 |

| 3-chloro-5-pyrrol-1-ylbenzoic acid | 1515064-49-9 | Aromatic Carboxylic Acid | 81561435 |

This table summarizes key identifiers for several known isomers of C11H8ClNO2, sourced from the PubChem database.[4][5][6][7][8]

The data clearly illustrates that a single molecular formula can describe compounds with different core structures (e.g., quinoline vs. benzoic acid) and functional groups (e.g., aldehyde, ester, carboxylic acid). This structural variance is the primary determinant of their differing chemical reactivity and biological activity.

The following diagram illustrates the fundamental structural differences between two of the C11H8ClNO2 isomers.

Caption: Generalized workflow for isomer synthesis and verification.

The following protocol is a representative, though generalized, procedure for the synthesis of a quinoline carboxylic acid isomer, based on established methodologies like the Doebner-von Miller reaction.

Objective: To synthesize an isomer of 8-chloro-2-methylquinoline-4-carboxylic acid.

Materials:

-

2-chloroaniline

-

Pyruvic acid

-

Benzaldehyde

-

Ethanol (anhydrous)

-

Concentrated Hydrochloric Acid

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloroaniline (1 eq.) and benzaldehyde (1 eq.) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, slowly add pyruvic acid (1.1 eq.). A mild exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrate on an ice bath to induce crystallization.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 8-chloro-2-methylquinoline-4-carboxylic acid.

-

Characterization: Confirm the identity and purity of the final product using:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the substituents.

-

Mass Spectrometry (MS): To verify the molecular weight (221.64 g/mol ) and fragmentation pattern. [5] * Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=C of the aromatic ring).

-

Physicochemical Data Comparison

The structural differences between isomers directly influence their physicochemical properties, which are critical for predicting their behavior in biological systems and for designing drug delivery systems.

| Property | 7-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde [4] | quinolin-8-yl 2-chloroacetate [5] | 8-chloro-2-methylquinoline-4-carboxylic acid [6] |

| Molecular Weight | 221.64 g/mol | 221.64 g/mol | 221.64 g/mol |

| Monoisotopic Mass | 221.02435 Da | 221.0243562 Da | 221.02435 Da |

| XLogP3 (Predicted) | 1.8 | 2.7 | 2.7 |

| Hydrogen Bond Donors | 0 | 0 | 1 |

| Hydrogen Bond Acceptors | 2 | 3 | 3 |

This table presents a comparison of key computed physicochemical properties for three isomers of C11H8ClNO2, highlighting differences in lipophilicity (XLogP3) and hydrogen bonding potential.

Conclusion

The molecular formula C11H8ClNO2 is a gateway to a diverse family of isomeric compounds. This guide has demonstrated that a rigorous application of IUPAC nomenclature is essential for distinguishing between these structures. For researchers in the chemical and pharmaceutical sciences, understanding that a single formula can represent multiple entities with varied structures, properties, and synthetic pathways is fundamental. The ability to synthesize, isolate, and characterize a specific isomer is a critical skill, underpinning the discovery and development of new chemical entities. The provided workflows and data serve as a foundational resource for professionals engaged in this precise and impactful work.

References

-

Niclosamide . (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Oxyclozanide . (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxyclozanide . PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide . PubChem. Retrieved January 5, 2026, from [Link]

-

niclosamide data sheet . (n.d.). Compendium of Pesticide Common Names. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Niclosamide . PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide . PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetanilide, 2-chloro-4'-nitro- . PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde . PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinolin-8-yl 2-chloroacetate . PubChem. Retrieved January 5, 2026, from [Link]

-

Oxyclozanide . (n.d.). AERU - University of Hertfordshire. Retrieved January 5, 2026, from [Link]

-

Niclosamide (International database) . (n.d.). Drugs.com. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-chloro-2-methylquinoline-4-carboxylic acid . PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-chloro-2-methylquinoline-3-carboxylic acid . PubChem. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-chloro-5-pyrrol-1-ylbenzoic acid . PubChem. Retrieved January 5, 2026, from [Link]

-

Oxyclozanide | CAS No: 2277-92-1 . (n.d.). Pharmaffiliates. Retrieved January 5, 2026, from [Link]

-

IUPAC nomenclature of organic chemistry . (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Information from the InChI . (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Pharmacological advances of the chlorogenic acids family: current insights and future research directions . (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

-

4.3 IUPAC naming and formulae | Organic molecules . (n.d.). Siyavula. Retrieved January 5, 2026, from [Link]

-

Pharmacological and toxicological activities of α-humulene and its isomers: A systematic review . (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

IUPAC Nomenclature of Alkanes - Naming Organic Compounds . (2021, January 11). YouTube. Retrieved January 5, 2026, from [Link]

-

Antioxidant and DNA-protective activities of chlorogenic acid isomers . (2012, November 21). PubMed. Retrieved January 5, 2026, from [Link]

-

Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract . (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 3. m.youtube.com [m.youtube.com]

- 4. PubChemLite - 118672-71-2 (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. Quinolin-8-yl 2-chloroacetate | C11H8ClNO2 | CID 345627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 8-chloro-2-methylquinoline-4-carboxylic acid (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 171270-39-6 (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 1515064-49-9 (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]

The Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 4-chloroquinoline-6-carboxylate

Introduction: The Quinoline Core in Modern Drug Discovery

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Methyl 4-chloroquinoline-6-carboxylate, a key derivative, serves as a pivotal intermediate in the synthesis of these complex pharmaceutical compounds. Its chemical architecture, featuring a chlorine substituent at the 4-position and a methyl ester at the 6-position, offers versatile handles for molecular elaboration. A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and organic synthesis, ensuring structural integrity, purity, and the desired chemical reactivity during the creation of novel therapeutics.

This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a mere presentation of data, this guide, written from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, offers field-proven insights for data interpretation, and provides detailed, self-validating experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its intricate structure.

¹H NMR Spectroscopy: A Proton's Perspective

Causality in Experimental Design: The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the complex spin systems of the aromatic protons.

Interpreting the Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the methyl protons of the ester group.

-

Aromatic Region (δ 7.5 - 9.0 ppm): The quinoline core presents a complex pattern of signals in this region. The electron-withdrawing nature of the chlorine atom at C4 and the ester group at C6 significantly influences the chemical shifts of the neighboring protons. Protons on the pyridine ring (H-2 and H-3) and the benzene ring (H-5, H-7, and H-8) will appear as doublets, doublets of doublets, or multiplets, with their specific coupling constants revealing their connectivity. For instance, the proton at C5 is expected to be deshielded due to the anisotropic effect of the ester group.

-

Methyl Protons (δ ~4.0 ppm): The three protons of the methyl ester group will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Illustrative ¹H NMR Data Summary:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.7 | d | ~4.5 |

| H-3 | ~7.6 | d | ~4.5 |

| H-5 | ~8.8 | d | ~2.0 |

| H-7 | ~8.2 | dd | ~9.0, 2.0 |

| H-8 | ~8.0 | d | ~9.0 |

| -OCH₃ | ~4.0 | s | - |

Note: This is an illustrative table based on the analysis of similar quinoline derivatives. Actual chemical shifts and coupling constants may vary depending on the experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality in Experimental Design: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum, resulting in a single peak for each unique carbon atom. A higher concentration of the sample and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Interpreting the Spectrum: The ¹³C NMR spectrum will provide a precise map of the carbon framework of this compound.

-

Carbonyl Carbon (δ ~165 ppm): The carbon of the ester carbonyl group is expected to resonate at a significantly downfield chemical shift.

-

Aromatic and Heteroaromatic Carbons (δ 120 - 150 ppm): The nine carbons of the quinoline ring will appear in this region. The chemical shifts will be influenced by the substituents. The carbon bearing the chlorine atom (C4) will be significantly deshielded, while the carbon attached to the ester group (C6) will also show a downfield shift.

-

Methyl Carbon (δ ~53 ppm): The carbon of the methyl ester group will appear in the upfield region of the spectrum.

Illustrative ¹³C NMR Data Summary:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C2 | ~151 |

| C3 | ~122 |

| C4 | ~149 |

| C4a | ~125 |

| C5 | ~130 |

| C6 | ~130 |

| C7 | ~135 |

| C8 | ~128 |

| C8a | ~148 |

| -OCH₃ | ~53 |

Note: This is an illustrative table based on the analysis of similar quinoline derivatives. Actual chemical shifts may vary.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming on the lock signal to achieve sharp and symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Identify and list the chemical shifts, multiplicities, and coupling constants for all signals.

-

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Causality in Experimental Design: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass, which allows for the confident determination of the elemental composition.

Interpreting the Mass Spectrum:

-

Molecular Ion Peak: The molecular formula of this compound is C₁₁H₈ClNO₂. Its monoisotopic mass is 221.0244 g/mol . In a positive ion ESI mass spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 222.0317. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak (containing ³⁷Cl) at approximately one-third the intensity of the M⁺ peak (containing ³⁵Cl).

-

Adduct Ions: It is also common to observe adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 244.0136.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Potential fragmentation pathways could involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Predicted Mass Spectrometry Data:

| Adduct/Fragment | Calculated m/z |

| [M+H]⁺ | 222.03163 |

| [M+Na]⁺ | 244.01357 |

| [M-H]⁻ | 220.01707 |

Source: Predicted data from PubChem.[1]

Experimental Protocol for Mass Spectrometry

Caption: Workflow for mass spectrometry data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

-

Mass Spectrometer Setup:

-

Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ and any adduct ions.

-

Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of a chlorine atom.

-

If fragment ions are present, propose plausible fragmentation pathways.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality in Experimental Design: For solid samples like this compound, the KBr pellet method is a common and effective sample preparation technique. This involves grinding the sample with potassium bromide powder and pressing it into a thin, transparent pellet. KBr is used because it is transparent in the mid-IR region.

Interpreting the IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[2]

-

C-O Stretch (Ester): Two absorption bands are expected for the C-O stretching vibrations of the ester group, typically in the range of 1250-1000 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the quinoline ring system.

-

C-H Stretches (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Illustrative IR Data Summary:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C=O Stretch (Ester) | ~1730 | Strong |

| C=C/C=N Stretches | 1600-1450 | Medium-Strong |

| C-O Stretch (Ester) | 1250-1000 | Strong |

| C-Cl Stretch | 800-600 | Medium-Strong |

Note: This is an illustrative table based on typical functional group absorption frequencies.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for FT-IR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press die.

-

Apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Assign these bands to the corresponding functional group vibrations.

-

Conclusion: A Unified Spectroscopic Portrait

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating spectroscopic signature for this compound. NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the molecule's framework. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy provides a rapid and reliable confirmation of the key functional groups. For researchers and scientists in the field of drug development, a thorough understanding and proficient application of these analytical techniques are not merely procedural; they are fundamental to ensuring the quality, purity, and structural integrity of pivotal intermediates like this compound, thereby paving the way for the successful synthesis of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

-

ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Biological Activity of Chloroquinoline Derivatives

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2][3] Among its varied forms, chloroquinoline derivatives have garnered significant attention for their broad spectrum of biological activities, ranging from their historical use as antimalarials to their emerging roles in oncology and immunology.[4][5][6][7] This guide provides a comprehensive technical overview of the multifaceted biological activities of chloroquinoline derivatives. We will delve into the core mechanisms of action, explore key structure-activity relationships (SAR), present detailed experimental protocols for activity assessment, and synthesize quantitative data to offer a holistic perspective for researchers in the field. This document is structured to serve as a foundational resource, bridging fundamental chemistry with practical applications in drug discovery and development.

Introduction: The Chloroquinoline Core

The archetypal chloroquinoline is a bicyclic aromatic heterocycle, characterized by a benzene ring fused to a pyridine ring, with a chlorine atom substituent. The position of this chlorine atom, most notably at the 7-position as seen in Chloroquine (CQ) and Hydroxychloroquine (HCQ), is a critical determinant of biological activity.[8] These 4-aminoquinoline compounds have been mainstays in the treatment of malaria and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus for decades.[9][10][11] Their enduring relevance is a testament to their potent and diverse pharmacological effects, which stem from a unique ability to modulate fundamental cellular processes.

The versatility of the chloroquinoline scaffold allows for extensive chemical modification, leading to a vast library of derivatives with tailored biological profiles.[4][5] Understanding the relationship between these structural modifications and their functional consequences is paramount for designing next-generation therapeutics.

Caption: Mechanism of Chloroquine's antimalarial action.

Structure-Activity Relationship (SAR)

Key structural features are essential for potent antimalarial activity: [8]* 7-Chloro Group: An electron-withdrawing group at the C7 position of the quinoline ring is critical for activity. [8]Replacing the chlorine with other groups often diminishes potency. [2]* 4-Amino Side Chain: A flexible diaminoalkane side chain at the C4 position is essential. The length of this carbon chain (typically 4-5 carbons) and the nature of the terminal amine are crucial for drug accumulation and target engagement. [8]

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This high-throughput assay measures parasite DNA replication as an indicator of growth.

Rationale: This method is preferred over traditional microscopic counting for its scalability and objectivity. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material, thus reflecting parasite proliferation. [12] Step-by-Step Methodology:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains) in human erythrocytes (O+ blood type) at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. [13]2. Drug Plating: Prepare serial dilutions of the chloroquinoline derivatives in a 96-well plate. Include chloroquine as a positive control and wells with no drug as a negative control.

-

Infection and Incubation: Add the parasite culture (predominantly ring-stage parasites) at ~1% parasitemia to the drug-plated wells. Incubate for 72 hours under a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1 hour to lyse the erythrocytes and stain the parasite DNA.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Subtract background fluorescence (uninfected red blood cells). Plot the percentage of growth inhibition against the log of the drug concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.

Anticancer Activity: A Repurposed Role

Chloroquinoline derivatives have been repurposed as potential anticancer agents, primarily acting as autophagy inhibitors and chemosensitizers. [1][10][11][14]

Mechanism of Action: Autophagy Inhibition

Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in autophagosomes, which then fuse with lysosomes for degradation. [15]In many cancers, autophagy is a pro-survival mechanism that helps tumor cells withstand stress from chemotherapy or metabolic demands. [16] Chloroquine and its derivatives disrupt this process at the final step. [15]As lysosomotropic agents, they accumulate in lysosomes, raising the internal pH. [9][17][16]This pH neutralization inhibits the acid hydrolases responsible for degradation and is also proposed to impair the fusion of autophagosomes with lysosomes. [15]The blockage of this "autophagic flux" leads to the accumulation of dysfunctional proteins and organelles, ultimately triggering apoptosis (programmed cell death) or sensitizing the cancer cells to other treatments. [11][18][19]

Caption: Chloroquine's mechanism of autophagy inhibition in cancer cells.

Data Presentation: Cytotoxicity of Chloroquinoline Derivatives

The efficacy of these compounds is often quantified by their IC₅₀ values against various cancer cell lines.

| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| CQPA-26 | Various | Malaria | 1.29 | |

| CQPPM-9 | Various | Malaria | 1.42 | |

| Compound 29 | P. falciparum Dd2 | Malaria (CQ-Resistant) | 0.0048 | [20] |

| Compound 47 | P. falciparum Dd2 | Malaria (CQ-Resistant) | 0.037 | [2] |

| ND-2 | MCF-7 | Breast Cancer | 8.4 | [21] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [21][22][23][24] Rationale: This assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. [22][24]The amount of formazan produced is directly proportional to the number of viable cells. [23][25] Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [21]2. Compound Treatment: Treat the cells with various concentrations of the chloroquinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC₅₀ value.

Anti-inflammatory and Immunomodulatory Activity

Hydroxychloroquine, in particular, is a cornerstone therapy for autoimmune diseases, exerting its effects through multiple immunomodulatory pathways. [26][27][28]

Mechanism of Action

The anti-inflammatory effects are complex and not fully elucidated, but key mechanisms include: [26][28][29]

-

Inhibition of Antigen Presentation: By raising the pH of endosomes and lysosomes in antigen-presenting cells (APCs) like macrophages, HCQ interferes with protein degradation and the loading of antigenic peptides onto MHC class II molecules. [9]This dampens the activation of autoreactive CD4+ T cells, a critical step in autoimmune responses. [9]* Toll-Like Receptor (TLR) Inhibition: HCQ can block the signaling of endosomal TLRs (e.g., TLR7, TLR9), which are sensors for nucleic acids. [29]In diseases like lupus, where self-DNA and RNA can trigger these receptors, this inhibition reduces the production of pro-inflammatory cytokines like type I interferons. [30]* Cytokine Modulation: Chloroquinoline derivatives have been shown to inhibit the production of several pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α, while potentially augmenting anti-inflammatory cytokines like IL-10. [30][31][32]

Caption: HCQ's inhibition of antigen presentation.

Conclusion and Future Directions

Chloroquinoline derivatives represent a remarkably versatile chemical scaffold with a rich history and a promising future. While their mechanisms of action in malaria are well-established, their roles in cancer and autoimmune disease continue to be areas of active and fruitful investigation. The ability to inhibit autophagy, modulate critical immune signaling pathways, and sensitize resistant cells to conventional therapies underscores their potential. Future research will likely focus on developing novel derivatives with improved potency and selectivity, minimizing off-target effects, and identifying predictive biomarkers to guide their clinical application in oncology and immunology. The synthesis of hybrid molecules, combining the chloroquinoline core with other pharmacophores, is a particularly promising strategy to overcome drug resistance and enhance therapeutic efficacy. [33][34]

References

-

Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91. [Link]

-

Medzhitov, R. (2021). What is the mechanism of action of hydroxychloroquine (HCQ) in rheumatoid arthritis (RA)? Annals of the Rheumatic Diseases, 80(1), e1. [Link]

-

Mishra, S. K., et al. (2021). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 12, 680878. [Link]

-

Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. [Link]

-

Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]

-

Medicinal Chemistry. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

Winderl, A. M. (2023). How Is Hydroxychloroquine Used to Treat Rheumatoid Arthritis? HealthCentral. [Link]

-

Ofori, E. A., et al. (2020). Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine. Journal of Immunology Research, 2020, 4582612. [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

-

Cook, K. L., et al. (2014). Chloroquine Inhibits Autophagy to Potentiate Antiestrogen Responsiveness in ER+ Breast Cancer. Clinical Cancer Research, 20(12), 3222-3232. [Link]

-

American College of Rheumatology. (n.d.). Hydroxychloroquine (Plaquenil). [Link]

-

Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 539-550. [Link]

-

Al-Bari, M. A. A. (2021). Chloroquine against malaria, cancers and viral diseases. Postgraduate Medical Journal, 97(1145), 167-174. [Link]

-

Boyd, M., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal, 19(1), 1. [Link]

-

Desjardins, R. E., et al. (1979). An in vitro assay system for the identification of potential antimalarial drugs. Antimicrobial Agents and Chemotherapy, 16(6), 710-718. [Link]

-

Wiese, M., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. [Link]

-

Andrews, S., et al. (2010). Synthesis, Structure-Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(2), 916-919. [Link]

-

Ofori, E. A., et al. (2020). Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine. Journal of Immunology Research, 2020, 4582612. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

-

Li, D. D., et al. (2018). Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. Oncology Letters, 16(5), 6103-6111. [Link]

-

Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 123-131. [Link]

-

Li, D. D., et al. (2018). Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. Oncology Letters, 16(5), 6103-6111. [Link]

-

ResearchGate. (n.d.). MTT assay to evaluate the cytotoxic potential of a drug. [Link]

-

Al-Kuraishy, H. M., et al. (2023). The Role of Hydroxychloroquine in the Management of Rheumatic Disorders: A Comprehensive Review. Journal of Laboratory and Precision Medicine, 8, 17. [Link]

-

Boyd, M., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal, 19(1), 1. [Link]

-

Al-kuraishy, H. M., et al. (2023). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. Journal of Taibah University Medical Sciences, 18(4), 932-940. [Link]

-

Gavan, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]

-

Gessner, R. K., et al. (2020). Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(5), 1149-1162. [Link]

-

Khorsandi, K., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Iranian Journal of Pharmaceutical Research, 11(1), 163-170. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship (SAR) summary of chloroquine (compound 1). [Link]

-

ResearchGate. (n.d.). Mechanisms of anticancer actions of chloroquine analogues. [Link]

-

Singh, R., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(35), 25301-25319. [Link]

-

Ojha, R., et al. (2019). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. FEBS Journal, 286(19), 3713-3720. [Link]

-